N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 429625-55-8
VCID: VC10906946
InChI: InChI=1S/C16H16ClNO2/c1-11-6-7-12(2)15(8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19)
SMILES: CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.75 g/mol

N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

CAS No.: 429625-55-8

Cat. No.: VC10906946

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.75 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide - 429625-55-8

Specification

CAS No. 429625-55-8
Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
IUPAC Name N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Standard InChI InChI=1S/C16H16ClNO2/c1-11-6-7-12(2)15(8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19)
Standard InChI Key NEMGOMCKIMHXJZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Cl

Introduction

Synthesis

The synthesis of N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:

  • Starting Materials:

    • 3-chloroaniline (for the N-substituted phenyl group).

    • 2,5-dimethylphenol (for the phenoxy group).

    • Chloroacetyl chloride (for the acetamide backbone).

  • Reaction Pathway:

    • The reaction begins with the formation of chloroacetyl chloride by treating acetic acid derivatives with thionyl chloride.

    • Chloroacetyl chloride reacts with 3-chloroaniline under basic conditions to form an intermediate amide.

    • The phenoxy group is introduced via nucleophilic substitution using 2,5-dimethylphenol in the presence of a base like sodium hydroxide or potassium carbonate.

  • Optimization:

    • Temperature control is critical to prevent side reactions.

    • Purification involves recrystallization or column chromatography.

Structural Insights

The compound's structure can be analyzed through various spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR provide insights into the aromatic proton environments and substitution patterns on both phenyl rings.

  • FT-IR Spectroscopy:

    • Characteristic peaks include:

      • Amide C=O stretch (~1650 cm1^{-1}).

      • Aromatic C-H stretches (~3100 cm1^{-1}).

      • C-Cl stretches (~600–800 cm1^{-1}).

  • Mass Spectrometry:

    • Molecular ion peak at m/z=290m/z = 290, consistent with the molecular weight.

  • X-ray Crystallography:

    • Crystal structure analysis reveals planar regions due to conjugation within aromatic rings and the amide group.

Potential Applications

  • Pharmaceutical Research:

    • The compound's amide functionality and substituted aromatic groups suggest potential bioactivity as an intermediate in drug design.

  • Material Science:

    • Its structural rigidity may make it useful in polymer or advanced material synthesis.

  • Chemical Reactivity Studies:

    • The presence of both electron-withdrawing and donating groups allows for studies on electrophilic and nucleophilic aromatic substitution reactions.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Difference
N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide C16H17ClN2O2C_{16}H_{17}ClN_2O_2Amino group instead of hydrogen on phenyl group
2-Chloro-N-(3,4-dimethylphenyl)acetamide C10H12ClNOC_{10}H_{12}ClNOLacks phenoxy substitution

Research Gaps and Future Directions

  • Bioactivity Studies:

    • No comprehensive studies have been conducted to evaluate its pharmacological properties or toxicity profiles.

  • Physical Property Characterization:

    • Experimental data on melting point, boiling point, and solubility are required for industrial applications.

  • Derivatization:

    • Modifying substituents on either aromatic ring could yield derivatives with enhanced properties for specific applications.

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